

m-PEG12-Thiol CAS number and supplier information

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Compound of Interest

Compound Name: *m-PEG12-Thiol*

Cat. No.: *B2839523*

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An In-Depth Technical Guide to m-PEG12-Thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG12-Thiol**, a heterobifunctional linker critical in bioconjugation, drug delivery, and nanotechnology. It details the compound's properties, supplier information, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs) and the functionalization of nanoparticle surfaces.

Core Compound Information

m-PEG12-Thiol, also known as methoxy-polyethylene glycol (12) with a terminal thiol group, is a versatile chemical tool. The polyethylene glycol (PEG) spacer imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of conjugated molecules. The terminal thiol group allows for specific covalent attachment to various substrates.

Chemical Identification and Properties

Two CAS numbers are commonly associated with **m-PEG12-Thiol**, likely due to different manufacturing or registration processes. Both refer to the same fundamental structure.

Property	Value	Reference
Chemical Name	3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaheptatriacontan-1-thiol	N/A
Synonyms	m-dPEG® ₁₂ -Thiol, Methoxy-PEG12-SH	N/A
CAS Number	2413368-61-1 or 134874-49-0	N/A
Molecular Formula	C ₂₅ H ₅₂ O ₁₂ S	N/A
Molecular Weight	576.74 g/mol	N/A
Appearance	Colorless to light yellow liquid or solid	N/A

Supplier Information

A variety of chemical suppliers offer **m-PEG12-Thiol**, often under different product names or CAS numbers. The following table summarizes information from prominent suppliers.

Supplier	Product Name	CAS Number	Purity
MedchemExpress	m-PEG12-Thiol	2413368-61-1	>98%
Vector Labs	m-dPEG® ₁₂ -Thiol	134874-49-0	>98%
BroadPharm	Thiol-PEG12-acid*	1032347-93-5	>95%
Sigma-Aldrich	m-PEG12-Thiol	Not listed	N/A
Fisher Scientific	m-PEG12-THIOL	Not listed	N/A

*Note: Thiol-PEG12-acid is a related compound with a terminal carboxylic acid instead of a methoxy group.

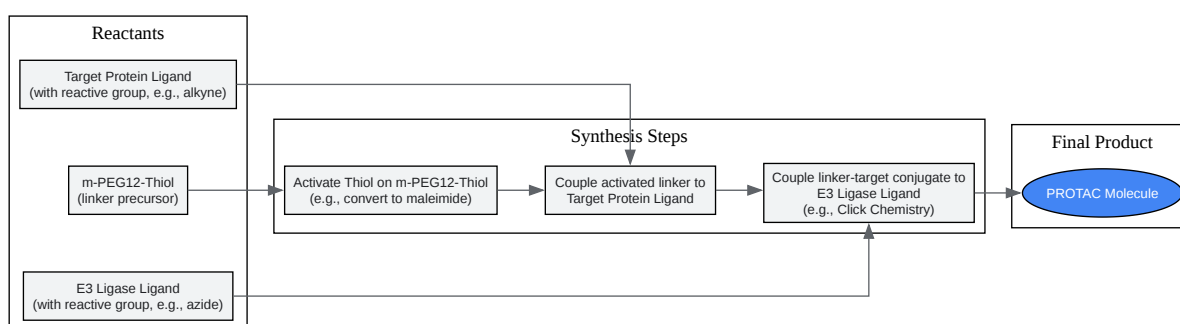
Key Applications and Experimental Workflows

m-PEG12-Thiol is predominantly used in two key areas: as a flexible linker in the synthesis of PROTACs and for the surface modification of nanoparticles to enhance their biocompatibility and provide a reactive handle for further functionalization.

Role in PROTAC Synthesis

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC, for which **m-PEG12-Thiol** is a common choice, is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Below is a generalized workflow for the synthesis of a PROTAC using **m-PEG12-Thiol**.



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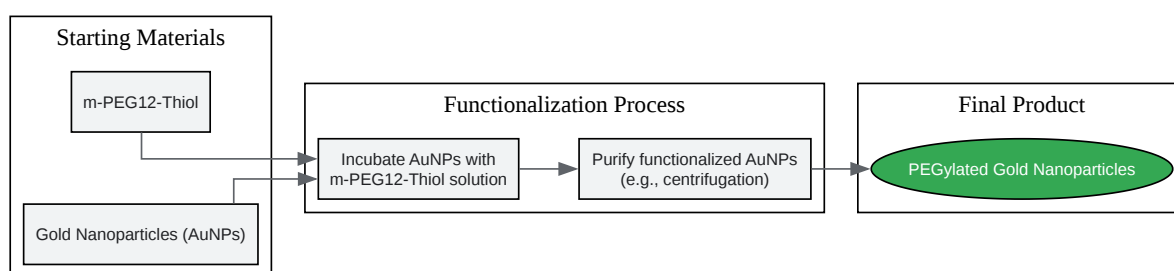
A generalized workflow for the synthesis of a PROTAC using **m-PEG12-Thiol** as a linker precursor.

Surface Functionalization of Nanoparticles

The thiol group of **m-PEG12-Thiol** has a strong affinity for noble metal surfaces, particularly gold. This property is exploited to coat gold nanoparticles (AuNPs) with a PEG layer. This

"PEGylation" serves several purposes: it increases the nanoparticle's stability in biological media, reduces non-specific protein adsorption, and the methoxy-terminated end can be replaced with other functional groups to allow for the attachment of targeting ligands or therapeutic agents.

The following diagram illustrates the workflow for the surface functionalization of gold nanoparticles.



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A simplified workflow for the surface functionalization of gold nanoparticles with **m-PEG12-Thiol**.

Experimental Protocols

The following are generalized experimental protocols. Specific reaction conditions, concentrations, and purification methods should be optimized for each specific application.

General Protocol for Solid-Phase PROTAC Synthesis

This protocol is a general guide and is adapted from methodologies for solid-phase synthesis of PROTACs.

Materials:

- Resin-bound E3 ligase ligand (e.g., pomalidomide-azide on solid support)

- **m-PEG12-Thiol**

- Target protein ligand with a complementary reactive group (e.g., an alkyne)
- Appropriate solvents (e.g., DMF, DCM)
- Coupling reagents (e.g., HATU, DIPEA for amide bond formation; or copper catalyst for click chemistry)
- Cleavage cocktail (e.g., TFA/water/TIPS)

Methodology:

- **Linker Attachment:** The resin-bound E3 ligase ligand is swelled in an appropriate solvent. The **m-PEG12-Thiol**, with its thiol group appropriately protected or activated, is then coupled to the E3 ligase ligand on the solid support using a suitable coupling chemistry.
- **Washing:** The resin is thoroughly washed to remove excess reagents.
- **Target Ligand Coupling:** The target protein ligand is then coupled to the free end of the PEG linker. The choice of reaction depends on the functional groups present (e.g., click chemistry for an azide-alkyne reaction).
- **Final Wash:** The resin is washed again to remove unreacted target ligand and coupling reagents.
- **Cleavage and Purification:** The synthesized PROTAC is cleaved from the solid support using a cleavage cocktail. The crude product is then purified, typically by preparative HPLC, to yield the final PROTAC.

General Protocol for Gold Nanoparticle Functionalization

This protocol provides a general method for the PEGylation of gold nanoparticles.

Materials:

- Aqueous solution of gold nanoparticles (AuNPs)

- **m-PEG12-Thiol**

- Phosphate buffered saline (PBS)

Methodology:

- **Preparation of m-PEG12-Thiol Solution:** Prepare a stock solution of **m-PEG12-Thiol** in an appropriate solvent (e.g., ethanol or water).
- **Incubation:** Add the **m-PEG12-Thiol** solution to the AuNP solution. The molar ratio of **m-PEG12-Thiol** to AuNPs will need to be optimized to achieve the desired surface coverage. Allow the mixture to incubate at room temperature with gentle stirring for several hours to overnight.
- **Purification:** To remove excess, unbound **m-PEG12-Thiol**, the mixture is centrifuged at a speed sufficient to pellet the AuNPs. The supernatant is carefully removed, and the AuNP pellet is resuspended in a fresh buffer solution (e.g., PBS). This washing step is typically repeated 2-3 times.
- **Characterization:** The functionalized AuNPs should be characterized to confirm successful PEGylation. Techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) can be used to assess changes in size, stability, and surface properties.

Safety and Handling

m-PEG12-Thiol should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Refer to the supplier's Safety Data Sheet (SDS) for specific handling and storage information. Typically, it should be stored at low temperatures (e.g., -20°C) and protected from moisture and light.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific guidance. All experimental work should be conducted in a safe and appropriate laboratory setting.

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